N-[bis(4-iodophenyl)methyl]urea
Description
Properties
IUPAC Name |
bis(4-iodophenyl)methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12I2N2O/c15-11-5-1-9(2-6-11)13(18-14(17)19)10-3-7-12(16)8-4-10/h1-8,13H,(H3,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFDIWWKXGGBTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)I)NC(=O)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12I2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares N-[bis(4-iodophenyl)methyl]urea with analogous bis-aryl ureas, highlighting substituent-driven differences:
Key Observations :
- Electronic Effects : Nitro groups (in 1,3-Bis(4-nitrophenyl)urea) increase acidity of urea protons compared to iodine’s mild electron-withdrawing nature. Methoxy groups (Mbh derivatives) enhance solubility in polar solvents via electron donation .
- Halogen-Specific Behavior : Bromine (in bis(4-bromophenyl)ether) offers similar electronic effects to iodine but with reduced atomic size and molecular weight, impacting volatility and environmental persistence .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[bis(4-iodophenyl)methyl]urea, and how can purity be validated?
- Methodology :
- Route Selection : Start with Ullmann coupling or nucleophilic substitution using bis(4-iodophenyl)methanol and urea derivatives. Catalytic methods (e.g., palladium for cross-coupling) may enhance yield .
- Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradient) followed by recrystallization in ethanol.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize using -/-NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology :
- Crystallography : Perform single-crystal X-ray diffraction to resolve bond lengths and angles, referencing analogous bis(iodophenyl) structures for comparison .
- Computational Analysis : Use DFT (B3LYP/6-31G*) to model electron distribution, focusing on iodine's electron-withdrawing effects and urea's hydrogen-bonding potential .
- Spectroscopy : Analyze UV-Vis absorption for π→π* transitions and fluorescence quenching due to heavy-atom effects from iodine .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology :
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to urea derivatives with halogen substituents .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., CT-26 colon carcinoma) and non-cancerous cells (e.g., HEK293) to assess selectivity. Include positive controls like 5-FU .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for iodophenyl-urea analogs?
- Methodology :
- Dose-Response Analysis : Test multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
- Structural Analog Comparison : Compare this compound with mono-iodinated or brominated analogs to isolate iodine's role in activity .
- Mechanistic Studies : Use RNA sequencing or proteomics to identify target pathways (e.g., apoptosis vs. oxidative stress) .
Q. What experimental designs are recommended for assessing the compound's stability under physiological conditions?
- Methodology :
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS at timed intervals.
- Serum Stability : Test in fetal bovine serum (FBS) to evaluate protein binding and metabolic susceptibility .
- Thermodynamic Profiling : Use DSC/TGA to determine decomposition temperatures and compare with computational predictions .
Q. How can semiquantitative analysis improve reproducibility in studies involving this compound?
- Methodology :
- Binding Assays : For receptor studies, combine radiolabeling (e.g., ) with Scatchard analysis to quantify affinity ().
- Imaging Applications : Reference SPECT protocols for iodinated tracers, using striatal binding ratios (SBRs) to minimize interobserver variability .
Q. What strategies optimize the compound's efficacy in in vivo models while minimizing toxicity?
- Methodology :
- Pharmacokinetics : Conduct IV/PO dosing in rodents, measuring plasma half-life () and bioavailability.
- Formulation : Test PEGylated nanoparticles or liposomes to enhance solubility and tumor targeting .
- Toxicology : Perform histopathology on liver/kidney tissues and measure ALT/AST levels post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
